(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
Scientific Research Applications
HPLC Method Development for Anticonvulsant Agents
A study on the development and validation of HPLC determination for related substances in a novel anticonvulsant agent, Epimidin, showcases the use of related complex compounds in the pharmaceutical field. The research involved creating a new HPLC method for the determination of potential active pharmaceutical ingredients, demonstrating the chemical's relevance in drug purity and stability assessments (Severina et al., 2021).
Antimicrobial and Antifungal Applications
Another study highlights the synthesis and in vitro antimicrobial activity screening of new pyridine derivatives, showcasing the potential of similar compounds in combating bacterial and fungal infections. This research underlines the chemical's utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Research into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the drug discovery process. This study employed molecular orbital methods and 3D-quantitative structure-activity relationship models, highlighting the compound's role in understanding receptor-ligand interactions (Shim et al., 2002).
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O2/c1-10-20-12(16(17,18)19)8-13(21-10)24-4-6-25(7-5-24)15(26)11-9-23(2)22-14(11)27-3/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCCOSZXULPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN(N=C3OC)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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